molecular formula C21H18N4O3S2 B10980600 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10980600
M. Wt: 438.5 g/mol
InChI Key: QLXZYZFMWLVQRL-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include thiourea, halogenated ketones, and various catalysts. The reaction conditions may involve refluxing in solvents such as ethanol or methanol, followed by purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-27-17-7-6-13(9-18(17)28-2)20-23-14(11-29-20)10-19(26)25-21-24-16(12-30-21)15-5-3-4-8-22-15/h3-9,11-12H,10H2,1-2H3,(H,24,25,26)

InChI Key

QLXZYZFMWLVQRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC

Origin of Product

United States

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